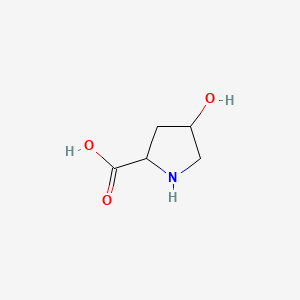

4-Hydroxyproline

Description

4-Hydroxy-L-proline is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Drosophila melanogaster with data available.

A hydroxylated form of the imino acid proline. A deficiency in ASCORBIC ACID can result in impaired hydroxyproline formation.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Role of 4-Hydroxyproline in Collagen Triple Helix Stability

Abstract: The exceptional stability of the collagen triple helix, the most abundant protein structural motif in the animal kingdom, is fundamental to the integrity of the extracellular matrix and connective tissues.[1][2] This stability is not merely a consequence of its primary sequence but is critically dependent on a post-translational modification: the hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp). This guide provides an in-depth analysis of the multifaceted role of 4-hydroxyproline, moving beyond classical explanations to focus on the dominant contributions of stereoelectronic effects and preorganization. We will dissect the molecular mechanisms, detail the enzymatic machinery responsible, present robust methodologies for quantifying stability, and discuss the implications for biomedical research and drug development.

The Molecular Architecture of the Collagen Triple Helix

The defining feature of collagen is a unique hierarchical structure. It begins with a primary sequence characterized by a repeating Gly-Xaa-Yaa triplet.[3][4] In this sequence, the Xaa and Yaa positions are frequently occupied by proline and this compound, respectively.[1]

-

Individual Chains: Each of the three polypeptide alpha-chains adopts a left-handed, polyproline II-type (PPII) helical conformation. This is a relatively extended, flexible helix stabilized by the steric repulsion of the bulky pyrrolidine rings of proline and hydroxyproline.[4]

-

The Triple Helix: Three of these left-handed chains coil around a central axis to form a right-handed superhelix.[1][5] The tight packing required in the core of this superhelix mandates that every third residue must be glycine, the only amino acid small enough to fit.[1][3]

-

Interchain Hydrogen Bonding: The structure is stapled together by a repeating ladder of interchain hydrogen bonds, specifically between the amide proton of a glycine residue and the carbonyl oxygen of an Xaa residue on an adjacent chain (N–H(Gly)⋯O=C(Xaa)).[1][6]

Caption: Interchain hydrogen bonds in the collagen triple helix.

The Core Stabilizing Mechanism of this compound

The presence of this compound dramatically increases the thermal stability of the collagen triple helix.[1] This stabilization is critically dependent on both its position within the Gly-Xaa-Yaa triplet and its specific stereochemistry, (2S,4R).[1] Hyp in the Xaa position, or the (2S,4S) stereoisomer in the Yaa position, can be destabilizing.[1][7] The stabilizing effect is primarily attributed to two interconnected factors.

Stereoelectronic Effects and Conformational Preorganization

This is now understood to be the dominant factor in Hyp-induced stability.[1][2][8] The concept hinges on how the electron-withdrawing hydroxyl group influences the conformation of the pyrrolidine ring.

-

The Gauche Effect: An electronegative substituent, like the hydroxyl group at the C4 position of the proline ring, prefers to be gauche (a 60° dihedral angle) rather than anti (180°) to the electropositive nitrogen atom in the ring.[1][7][8]

-

Ring Puckering: To satisfy this gauche effect, the (4R)-hydroxyl group forces the pyrrolidine ring into a Cγ-exo ("up") pucker.[1][7][9] In contrast, proline itself has a slight preference for a Cγ-endo ("down") pucker.[1]

-

Preorganization: The crucial insight is that the Cγ-exo pucker preorganizes the main-chain dihedral angles (φ and ψ) into the precise conformation required for incorporation into the stable, left-handed PPII helix of a collagen strand.[1][2][10] This pre-set conformation significantly reduces the entropic penalty of folding, making the formation of the triple helix more thermodynamically favorable.

Caption: The causal pathway from hydroxylation to stability.

Water-Mediated Hydrogen Bonds

Early models proposed that the hydroxyl group of Hyp directly formed hydrogen bonds that stabilized the triple helix. It is now clear that the hydroxyl group does not participate in the core interchain hydrogen bonding network.[4] Instead, it plays a critical role in organizing a network of water molecules around the helix.[9] These "water bridges" form an ordered hydration shell that is thought to "stitch" the three chains together, providing additional stability.[1][9] While studies using 4-fluoroproline—which is highly stabilizing due to stereoelectronic effects but cannot hydrogen bond—indicate that this hydration network is not the primary source of stability in solution, it remains an important contributing factor to the overall integrity of the collagen molecule in its aqueous environment.[7][11]

Enzymatic Synthesis: The Prolyl 4-Hydroxylase (P4H) Cycle

The conversion of proline to this compound is not a direct incorporation during translation but a critical post-translational modification that occurs in the endoplasmic reticulum before the triple helix can form. This reaction is catalyzed by a family of enzymes known as collagen prolyl 4-hydroxylases (C-P4Hs).[9][10]

C-P4Hs are non-heme iron-containing dioxygenases that require specific co-substrates and cofactors to function.[10][12][13]

-

Enzyme: Collagen Prolyl 4-Hydroxylase (C-P4H)

-

Substrate: Proline residue in the Yaa position of a Gly-Xaa-Pro sequence on a procollagen chain.

-

Essential Co-substrates/Cofactors:

-

Fe(II): The central catalytic iron ion.

-

Molecular Oxygen (O₂): One oxygen atom is incorporated into the proline, the other into 2-oxoglutarate.

-

2-Oxoglutarate (α-Ketoglutarate): Is decarboxylated to succinate during the reaction.[14]

-

Ascorbate (Vitamin C): A crucial reducing agent that maintains the iron in its catalytically active Fe(II) state. Its deficiency leads to inactive P4H and the unstable collagen characteristic of scurvy.[13]

-

The catalytic mechanism involves the binding of Fe(II) and 2-oxoglutarate, followed by the procollagen substrate and O₂. This leads to the formation of a highly reactive iron(IV)-oxo (ferryl) intermediate, which is powerful enough to abstract a hydrogen atom from the C4 of proline, followed by a "rebound" hydroxylation to yield the final this compound product.[15]

Caption: The catalytic cycle of Prolyl 4-Hydroxylase (P4H).

Experimental Protocols for Quantifying Collagen Stability

The stability of the collagen triple helix is most commonly quantified by its thermal melting temperature (Tₘ), the temperature at which 50% of the helical structure is lost. Two primary biophysical techniques are employed for this purpose.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a highly sensitive method for monitoring the conformation of the collagen triple helix. The unique PPII helical structure of the individual strands gives rise to a characteristic CD spectrum with a positive peak near 222 nm and a strong negative trough around 195-205 nm.[16][17] The denaturation from the ordered triple helix to a random coil results in the loss of this signal.[16]

Protocol: Thermal Denaturation Monitored by CD Spectroscopy

-

Sample Preparation: Dissolve the purified collagen or collagen-like peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline) to a final concentration of 0.1-0.2 mg/mL.[18] Allow the sample to fold by incubating at 4°C for at least 24 hours.[18]

-

Instrument Setup: Use a CD spectrophotometer equipped with a Peltier temperature controller. Set the monitoring wavelength to a peak or trough of the triple-helical signal (e.g., 222 nm or 198 nm).[17]

-

Equilibration: Transfer the sample to a 0.1-cm pathlength quartz cuvette and equilibrate inside the spectrophotometer at a low temperature (e.g., 5°C) for 10-15 minutes.

-

Thermal Melt: Increase the temperature at a controlled rate, typically 0.2-1.0°C per minute.[17] Record the CD signal (ellipticity) at regular temperature intervals (e.g., every 0.5°C).

-

Data Analysis: Plot the ellipticity as a function of temperature. The resulting curve will be sigmoidal. The Tₘ is determined by finding the midpoint of the transition, often calculated as the peak of the first derivative of the melt curve.

Caption: Workflow for Tₘ determination using CD spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat uptake that occurs as the collagen triple helix denatures, which is an endothermic process.[19][20] This provides a direct thermodynamic measurement of the transition.

Protocol: Thermal Denaturation Monitored by DSC

-

Sample Preparation: Prepare a more concentrated solution of collagen (e.g., 1-3 mg/mL) in the desired buffer.[21]

-

Instrument Setup: Use a high-sensitivity DSC instrument. Accurately load a known volume of the collagen solution into the sample pan and an identical volume of buffer into the reference pan.

-

Equilibration: Equilibrate the system at a temperature well below the expected Tₘ (e.g., 10°C) for 20-30 minutes.

-

Thermal Scan: Heat the sample and reference pans at a constant, slow scan rate (e.g., 0.1-1.0°C/min).[21][22] Note that the apparent Tₘ of collagen can be dependent on the scan rate.[21]

-

Data Analysis: The instrument records the differential power required to heat the sample versus the reference. After baseline subtraction, the resulting thermogram shows an endothermic peak. The Tₘ is defined as the temperature at the peak maximum.[21]

Quantitative Impact of this compound on Stability

The stabilizing effect of (4R)-Hyp in the Yaa position is quantitatively significant. The table below summarizes data from studies on synthetic collagen-like peptides, demonstrating the dramatic increase in melting temperature (Tₘ) upon hydroxylation.

| Peptide Sequence | Xaa Position | Yaa Position | Tₘ (°C) | Key Finding | Reference(s) |

| (Pro-Pro-Gly)₁₀ | Pro | Pro | 24 - 30.5 | Baseline stability from proline | [18][23] |

| (Pro-Hyp-Gly)₁₀ | Pro | (4R)-Hyp | 58 - 60 | Dramatic stabilization by Yaa-position Hyp | [23] |

| (Hyp-Pro-Gly)₁₀ | (4R)-Hyp | Pro | No Helix | Destabilization by Xaa-position Hyp | [24] |

| (Pro-(4S)-Hyp-Gly)₁₀ | Pro | (4S)-Hyp | No Helix | Incorrect stereochemistry prevents stabilization | [1] |

| (Pro-3-Hyp-Gly)₁₀ | Pro | (3S)-Hyp | 21.0 | 3-hydroxylation is destabilizing vs. Pro-Pro-Gly | [18] |

Tₘ values can vary slightly based on experimental conditions (e.g., buffer, concentration, scan rate).

This data unequivocally shows that the stability of the collagen triple helix is exquisitely sensitive to the presence, position, and stereochemistry of the hydroxyl group on the proline ring. The ~30°C increase in Tₘ for (Pro-Hyp-Gly)₁₀ compared to (Pro-Pro-Gly)₁₀ is a direct quantitative measure of the power of the stereoelectronic and hydration effects imparted by this compound.[18][23]

Conclusion and Implications

The role of this compound in stabilizing the collagen triple helix is a sophisticated example of how a single post-translational modification dictates the structure and function of a critical protein. The primary stabilizing force is a stereoelectronic effect that preorganizes the pyrrolidine ring into a Cγ-exo pucker, an ideal conformation for the triple helix that lowers the entropic cost of folding.[1][8] This dominant effect is complemented by the ability of the hydroxyl group to organize a stabilizing hydration shell of water-mediated hydrogen bonds.[1][9]

For researchers and drug development professionals, this deep understanding has significant implications:

-

Fibrotic Diseases: Conditions like pulmonary fibrosis and cirrhosis are characterized by excessive collagen deposition. Inhibitors of prolyl 4-hydroxylase are being actively investigated as therapeutics to reduce the formation of stable collagen and mitigate disease progression.[10][12]

-

Biomaterial Engineering: The ability to tune the thermal stability of collagen-based materials is essential for tissue engineering and regenerative medicine. By controlling the level of proline hydroxylation or incorporating synthetic amino acids that mimic its stereoelectronic effects, biomaterials with desired mechanical and degradation properties can be designed.[2]

-

Connective Tissue Disorders: Understanding the link between hydroxylation and stability provides a molecular basis for diseases caused by mutations in collagen or its modifying enzymes.

References

- Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry, 78, 929–958. [Link]

- Pylvänen, S., et al. (2017). Role of prolyl hydroxylation in the molecular interactions of collagens. Biological Chemistry, 398(3), 347-355. [Link]

- Bennion, B. J., et al. (2017). Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique. Biophysical Journal, 112(3), 568-577. [Link]

- Taga, Y., et al. (2017). In-depth correlation analysis demonstrates that this compound at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. FEBS Open Bio, 7(9), 1353–1361. [Link]

- Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry. [Link]

- Drink Harlo. (n.d.). Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues. Drink Harlo. [Link]

- Pylvänen, S., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. bioRxiv. [Link]

- Holmgren, S. K., et al. (1999).

- Astrion Academy. (2024). Collagen Structure and Stability: Unraveling Nature's Building Block. Astrion Academy. [Link]

- Głowacki, J., et al. (2006). DSC Study of Collagen in Disc Disease. Journal of Thermal Analysis and Calorimetry, 83(2), 353-356. [Link]

- Dash, C., & Injarapu, R. (2018). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. Current Topics in Medicinal Chemistry, 18(20), 1717-1725. [Link]

- Holmgren, S. K., et al. (1998). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society, 120(12), 2810-2811. [Link]

- Wikipedia. (n.d.). Collagen helix. Wikipedia. [Link]

- Leikina, E., et al. (2002). Type I collagen is thermally unstable at body temperature. Proceedings of the National Academy of Sciences, 99(3), 1314–1318. [Link]

- Badea, E., et al. (2012). DSC peaks of thermal denaturation of fibrillar collagen from a modern calf parchment...

- Bozec, L., & Odlyha, M. (2011). The Use of Thermal Techniques for the Characterization and Selection of Natural Biomaterials. Journal of Thermal Analysis and Calorimetry, 104(1), 199-207. [Link]

- Nishi, Y., et al. (2005). Different Effects of this compound and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(17), 6659–6666. [Link]

- Yang, W., et al. (1997). Triple helical structure and stabilization of collagen-like molecules with 4(R)-hydroxyproline in the Xaa position. Protein Science, 6(3), 691-700. [Link]

- Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society. [Link]

- Raines Lab. (2009). Collagen Structure and Stability. University of Wisconsin-Madison. [Link]

- Ferreira, A. M., et al. (2022). A Comprehensive Review on Collagen Type I Development of Biomaterials for Tissue Engineering: From Biosynthesis to Bioscaffold. International Journal of Molecular Sciences, 23(17), 9685. [Link]

- McDonough, M. A., et al. (2015). Structural analysis of cofactor binding for a prolyl 4-hydroxylase from the pathogenic bacterium Bacillus anthracis. Acta Crystallographica Section D Biological Crystallography, 71(Pt 1), 108–118. [Link]

- Brodsky, B., & Thiagarajan, G. (2012). Circular dichroism (CD) spectroscopy to probe collagen's triple helical structure.

- Wikipedia. (n.d.). Hydroxyproline. Wikipedia. [Link]

- Wikipedia. (n.d.). Procollagen-proline dioxygenase. Wikipedia. [Link]

- Leikina, E., et al. (2002). Type I collagen is thermally unstable at body temperature. Proceedings of the National Academy of Sciences of the United States of America, 99(3), 1314–1318. [Link]

- Faponle, A. S., et al. (2017). Understanding How Prolyl-4-hydroxylase Structure Steers a Ferryl Oxidant toward Scission of a Strong C–H Bond. Journal of the American Chemical Society, 139(27), 9259–9272. [Link]

- Myllyharju, J., & Kivirikko, K. I. (1997). Mechanism of the Prolyl Hydroxylase Reaction. 1. Role of Co-substrates.

- Loenarz, C., & Schofield, C. J. (2011). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Expert Opinion on Therapeutic Targets, 15(4), 433-450. [Link]

- Jenkins, C. L., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Biochemistry. [Link]

- L-H, Yeh, et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 294(45), 16932–16945. [Link]

- Inagi, T., et al. (1996). Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position. The Journal of Biochemistry, 120(5), 960-966. [Link]

- ResearchGate. (n.d.). Collagen triple helix showing internal hydrogen bonding and radial side-chains.

Sources

- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Collagen Structure and Stability: Unraveling Nature's Building Block [astrionacademy.com]

- 4. Collagen helix - Wikipedia [en.wikipedia.org]

- 5. raineslab.com [raineslab.com]

- 6. researchgate.net [researchgate.net]

- 7. bif.wisc.edu [bif.wisc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-depth correlation analysis demonstrates that this compound at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural analysis of cofactor binding for a prolyl 4-hydroxylase from the pathogenic bacterium Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 14. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bif.wisc.edu [bif.wisc.edu]

- 19. DSC Study of Collagen in Disc Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. Type I collagen is thermally unstable at body temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Post-Translational Hydroxylation of Proline to 4-Hydroxyproline

Introduction

Post-translational modifications (PTMs) are critical events that dramatically expand the functional diversity of the proteome. Among the more than 200 known PTMs, the hydroxylation of proline residues to form 4-hydroxyproline (4-Hyp) is one of the most abundant in the animal kingdom, particularly within the structural protein collagen.[1] This seemingly subtle addition of a hydroxyl group has profound consequences for protein structure and function, most notably in stabilizing the collagen triple helix.[1][2] Beyond its structural role in the extracellular matrix, proline hydroxylation has emerged as a key regulatory mechanism in a diverse range of cellular processes, including oxygen sensing and gene expression.[3][4]

This in-depth technical guide provides a comprehensive overview of the mechanism of post-translational proline hydroxylation to this compound. We will delve into the enzymatic machinery responsible for this modification, the intricate catalytic cycle, and the critical roles of essential cofactors. Furthermore, this guide will present established experimental protocols for studying prolyl hydroxylase activity and detecting its product, this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The Enzymatic Machinery: Prolyl 4-Hydroxylases

The conversion of proline to this compound is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs). These enzymes belong to the larger superfamily of Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases.[5][6] In vertebrates, P4Hs can be broadly categorized into two main groups based on their primary substrates and cellular location:

-

Collagen Prolyl 4-Hydroxylases (C-P4Hs): Located in the lumen of the endoplasmic reticulum, C-P4Hs are responsible for the hydroxylation of proline residues within procollagen chains.[4][7] The resulting this compound is essential for the proper folding and stability of the collagen triple helix.[2][4]

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (HIF-P4Hs or PHDs): These enzymes are found in the cytoplasm and nucleus and play a pivotal role in cellular oxygen sensing.[4][7] They hydroxylate specific proline residues in the alpha subunit of the HIF transcription factor, marking it for degradation under normoxic conditions.[3][8]

While both classes of enzymes catalyze the same fundamental reaction, they exhibit distinct substrate specificities. C-P4Hs recognize proline residues within the characteristic Gly-X-Pro sequence of collagen, whereas HIF-P4Hs target specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α.[7][9]

Structural Insights

Prolyl 4-hydroxylases possess a conserved catalytic domain characterized by a double-stranded β-helix fold, often referred to as a "jelly-roll" motif.[5][10] This structure houses the active site, which contains a single, essential ferrous iron (Fe(II)) ion coordinated by a conserved triad of amino acid residues, typically two histidines and one aspartate or glutamate.[10][11]

The Catalytic Mechanism: A Step-by-Step Breakdown

The hydroxylation of proline by P4Hs is a complex process that requires the coordinated action of several substrates and cofactors. The reaction mechanism can be dissected into a series of ordered steps.[5][9]

The essential components for the reaction are:

-

Proline-containing peptide substrate

-

Molecular oxygen (O2)

-

Ferrous iron (Fe(II))

-

2-Oxoglutarate (2-OG; also known as α-ketoglutarate)

-

Ascorbate (Vitamin C)

The catalytic cycle begins with the binding of the Fe(II) ion to the enzyme's active site.[4] This is followed by the sequential binding of 2-oxoglutarate and the proline-containing peptide substrate.[4][12] The binding of the peptide substrate displaces a water molecule from the iron center, priming it for the binding of molecular oxygen.[5][11]

The subsequent steps involve the activation of oxygen and the hydroxylation of the proline residue:

-

Oxygen Binding and Formation of a Peroxy-Intermediate: Molecular oxygen binds to the Fe(II) center, forming an anionic intermediate.[5][11] This intermediate then attacks the ketone group of the bound 2-oxoglutarate, forming a cyclic peroxide.[5]

-

Generation of the Ferryl Intermediate: The unstable cyclic peroxide collapses, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and carbon dioxide.[5] This process generates a highly reactive iron(IV)-oxo species, often referred to as a ferryl intermediate.[5][13]

-

Hydrogen Abstraction and Hydroxylation: The potent ferryl intermediate abstracts a hydrogen atom from the C4 position of the target proline residue, creating a substrate radical.[5][13] This is followed by a "rebound" of the hydroxyl group from the now Fe(III)-OH complex to the substrate radical, resulting in the formation of this compound.[5][13]

-

Product Release and Enzyme Regeneration: The hydroxylated peptide and succinate are released from the active site, and the iron center is returned to its ferrous (Fe(II)) state, ready for the next catalytic cycle.[5]

The Crucial Role of Cofactors

The efficiency and fidelity of the prolyl hydroxylation reaction are critically dependent on the presence of specific cofactors:

-

Fe(II): The iron ion at the heart of the active site is the catalytic engine of the enzyme. It directly participates in oxygen binding and activation.[4][9] Prolyl hydroxylases have a high affinity for ferrous iron.[14][15]

-

2-Oxoglutarate: This co-substrate is stoichiometrically consumed during the reaction, undergoing decarboxylation to succinate.[4][16] The energy released from this decarboxylation drives the formation of the highly reactive ferryl intermediate.[5]

-

Ascorbate (Vitamin C): While not consumed in every catalytic cycle, ascorbate plays a vital role in maintaining the enzyme's activity.[16][17] In occasional "uncoupled" reactions, the ferryl intermediate may not hydroxylate the proline substrate, leading to the oxidation of the active site iron to the inactive ferric (Fe(III)) state.[9][18] Ascorbate acts as a reducing agent, returning the iron to its catalytically active Fe(II) state.[16][17]

The intricate interplay of these components ensures the precise and efficient hydroxylation of proline residues.

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of prolyl 4-hydroxylase.

Experimental Protocols for Studying Proline Hydroxylation

The study of prolyl hydroxylase activity and the detection of its product are essential for understanding its role in health and disease. A variety of methods have been developed for these purposes.

Measurement of Prolyl Hydroxylase Activity

Several assays can be employed to quantify the enzymatic activity of P4Hs. The choice of assay often depends on the specific research question, available equipment, and desired throughput.

1. 2-Oxoglutarate Decarboxylation Assay

This method indirectly measures P4H activity by quantifying the amount of radiolabeled CO2 released from [1-¹⁴C]-2-oxoglutarate.

Step-by-Step Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the P4H enzyme source (e.g., purified enzyme or cell lysate), a proline-containing peptide substrate (e.g., (Pro-Pro-Gly)n), FeSO4, ascorbate, and [1-¹⁴C]-2-oxoglutarate in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid (TCA).

-

CO2 Trapping: The released ¹⁴CO2 is trapped in a basic solution (e.g., hyamine hydroxide) contained in a separate well or vial.

-

Quantification: The amount of trapped ¹⁴CO2 is determined by liquid scintillation counting.

Causality Behind Experimental Choices: This assay is highly sensitive and directly measures a product of the enzymatic reaction. The use of a synthetic peptide substrate ensures that the measured activity is specific to the hydroxylation of proline in the correct sequence context.

2. Hydroxyproline Formation Assay

This assay directly measures the formation of this compound in the peptide substrate.

Step-by-Step Methodology:

-

Reaction: Perform the enzymatic reaction as described above, but using a non-radiolabeled 2-oxoglutarate.

-

Hydrolysis: After the reaction, hydrolyze the peptide substrate to its constituent amino acids using a strong acid (e.g., 6 M HCl) at high temperature (e.g., 110°C) for an extended period (e.g., 24 hours).

-

Derivatization and Quantification: The amount of this compound in the hydrolysate can be quantified using various methods, including:

-

Colorimetric Assays: These methods are based on the oxidation of hydroxyproline and subsequent reaction with a chromogen to produce a colored product that can be measured spectrophotometrically.[19]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify derivatized or underivatized amino acids.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) provide high sensitivity and specificity for the detection and quantification of this compound.[20][21]

-

Causality Behind Experimental Choices: Direct measurement of the product provides a robust confirmation of enzyme activity. The choice of quantification method depends on the required sensitivity and the complexity of the sample matrix.

Visualization of an Experimental Workflow for P4H Activity Assay

Caption: Experimental workflow for measuring P4H activity.

Detection of this compound in Biological Samples

The quantification of this compound in tissues and biological fluids is often used as an indicator of collagen content and turnover.

Step-by-Step Methodology:

-

Sample Preparation: Biological samples (e.g., tissue, serum, urine) are first hydrolyzed to release free amino acids. This is typically achieved by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

-

Quantification: The amount of this compound in the hydrolysate is then determined using one of the methods described previously (colorimetry, HPLC, or MS).[19][22][23]

Self-Validating System: The accuracy of the measurement can be validated by spiking a known amount of a this compound standard into a sample and calculating the recovery. Additionally, the use of an internal standard in chromatographic methods can correct for variations in sample preparation and analysis.

Quantitative Data Summary

| Parameter | C-P4H | HIF-P4H (PHD2) | Reference(s) |

| Cellular Location | Endoplasmic Reticulum | Cytoplasm & Nucleus | [4],[7] |

| Primary Substrate | Procollagen | HIF-α | [4],[7] |

| Substrate Sequence | Gly-X-Pro | Proline in ODDD | [9],[7] |

| Essential Cofactors | Fe(II), 2-OG, O2, Ascorbate | Fe(II), 2-OG, O2, Ascorbate | [4],[18] |

| Biological Function | Collagen Stability | Oxygen Sensing, Gene Regulation | [2],[3] |

Therapeutic Implications and Future Directions

The critical roles of prolyl 4-hydroxylases in both maintaining tissue integrity and regulating cellular responses to hypoxia have made them attractive targets for drug development.

-

Inhibition of C-P4Hs: In fibrotic diseases, excessive collagen deposition leads to organ damage. Inhibitors of C-P4Hs are being investigated as a therapeutic strategy to reduce collagen production and ameliorate fibrosis.[4][18]

-

Inhibition of HIF-P4Hs: In conditions such as anemia and ischemia, stabilizing HIF-α can be beneficial. HIF-P4H inhibitors prevent the degradation of HIF-α, leading to the upregulation of genes involved in erythropoiesis and angiogenesis.[3][8][24] Several HIF-P4H inhibitors are now in clinical use for the treatment of anemia associated with chronic kidney disease.[8]

The continued exploration of the diverse substrates and functions of prolyl 4-hydroxylases will undoubtedly uncover new avenues for therapeutic intervention in a wide range of diseases.

Conclusion

The post-translational hydroxylation of proline to this compound is a fundamental biological process with far-reaching implications for protein structure, cellular regulation, and human health. The elegant enzymatic mechanism, orchestrated by the prolyl 4-hydroxylases and their essential cofactors, underscores the precision and complexity of cellular chemistry. A thorough understanding of this mechanism, coupled with robust experimental methodologies, is paramount for advancing our knowledge in fields ranging from connective tissue biology to oxygen sensing and for the development of novel therapeutic strategies.

References

- Vasta, V., & Raines, R. T. (2018). Collagen prolyl 3-hydroxylation: a major role for a minor post-translational modification? Journal of Biological Chemistry, 293(32), 12283–12293. [Link]

- McDonough, M. A., Li, V., Tumber, A., Chowdhury, R., & Schofield, C. J. (2019). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.

- Sipilä, K. H., & Kivirikko, K. I. (2011). Role of prolyl hydroxylation in the molecular interactions of collagens. Connective Tissue Research, 52(5), 357–367. [Link]

- Englard, S., & Seifter, S. (1986). THE ROLE OF ASCORBIC ACID IN THE HYDROXYLATION OF PEPTIDE-BOUND PROLINE. Nutrition Reviews, 44(1), 26–29. [Link]

- Nietfeld, J. J., & Kemp, A. (1981). The function of ascorbate with respect to prolyl 4-hydroxylase activity. Biochimica et Biophysica Acta (BBA) - Enzymology, 657(1), 159–167. [Link]

- Cai, Z., & Semenza, G. L. (2011). Inhibition of Prolyl Hydroxylase Domain Proteins Promotes Therapeutic Revascularization.

- Gunnarsson, C., & Kruger, R. G. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrated survival and repair responses. Journal of Medicinal Chemistry, 56(23), 9369–9402. [Link]

- Salo, A. M., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. Journal of Biological Chemistry, 299(8), 104975. [Link]

- Peterkofsky, B. (1979). Role of Ascorbic Acid in the Hydroxylation of Peptide-Bound Proline. Nutrition Reviews, 37(1), 26-28. [Link]

- Weigand, K., & Schuppan, D. (2014). Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. Visceral Medicine, 30(3), 187–194. [Link]

- Rybachuk, O., et al. (2021). Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. International Journal of Molecular Sciences, 22(19), 10419. [Link]

- Brinck, T., & Siegbahn, P. E. (2004). Prolyl 4-hydroxylase. FEBS Letters, 564(3), 245–249. [Link]

- Gaisina, I. N., et al. (2017). L-ascorbic acid: A true substrate for HIF prolyl hydroxylase?

- Kivirikko, K. I., & Pihlajaniemi, T. (2018). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Critical Reviews in Biochemistry and Molecular Biology, 53(6), 604–632. [Link]

- Mantri, M., et al. (2015). Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase. Biochemistry, 54(38), 5844–5855. [Link]

- Knapp, M. J. (2016). Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme. Proteopedia. [Link]

- Faponle, A. S., et al. (2017). Understanding How Prolyl-4-hydroxylase Structure Steers a Ferryl Oxidant toward Scission of a Strong C–H Bond. Journal of the American Chemical Society, 139(27), 9259–9271. [Link]

- Wikipedia. (n.d.). Procollagen-proline dioxygenase. In Wikipedia.

- Semenza, G. L. (2017). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 18(6), 1251. [Link]

- Vasta, V., & Raines, R. T. (2013). Collagen prolyl 3-hydroxylation: a major role for a minor post-translational modification?. Amino Acids, 45(3), 437-446. [Link]

- Loenarz, C., & Schofield, C. J. (2011). Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous?. Chembiochem, 12(14), 2092-2103. [Link]

- Loenarz, C., & Schofield, C. J. (2008). Protein Hydroxylation Catalyzed by 2-Oxoglutarate-dependent Oxygenases. Journal of Biological Chemistry, 283(17), 10831-10835. [Link]

- Ghorai, M., et al. (2017). First Chemosensor for Selective Detection and Quantification of L-4-Hydroxyproline in Collagen and Other Bio Samples. Analytical Chemistry, 89(24), 13234-13240. [Link]

- Ginouvès, A., & Pouysségur, J. (2005). Hypoxia up-regulates prolyl hydroxylase activity: a feedback mechanism that limits HIF-1 responses during reoxygenation. The Journal of biological chemistry, 280(10), 9168-9174. [Link]

- Kivirikko, K. I., & Myllylä, R. (1987). Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit. Methods in enzymology, 144, 96-114. [Link]

- Myllyharju, J. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases.

- An, B., et al. (2019). Ascorbate inducible N259 glycans on prolyl 4-hydroxylase subunit α1 promote hydroxylation and secretion of type I collagen. Cellular and Molecular Life Sciences, 76(17), 3449-3464. [Link]

- Du, J., et al. (1998). Determination of this compound in collagen by gas chromatography/mass spectrometry. Journal of chromatography.

- Myllyharju, J. (2013). Hypoxia-inducible factor prolyl 4-hydroxylases: common and specific functions. Biological Chemistry, 394(4), 451-460. [Link]

- Abboud, M. I., et al. (2018). 2-Oxoglutarate regulates binding of hydroxylated hypoxia-inducible factor to prolyl hydroxylase domain 2.

- Mantri, M., et al. (2015). Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase. Biochemistry, 54(38), 5844–5855. [Link]

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Prolyl hydroxylases. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

- Abboud, M. I., et al. (2018). 2-Oxoglutarate regulates binding of hydroxylated hypoxia-inducible factor to prolyl hydroxylase domain 2. Chemical communications (Cambridge, England), 54(27), 3374–3377. [Link]

- Abboud, M. I., et al. (2018). 2-Oxoglutarate regulates binding of hydroxylated hypoxia-inducible factor to prolyl hydroxylase domain 2. Chemical communications (Cambridge, England), 54(27), 3374–3377. [Link]

- Palka, J. A., & Phang, J. M. (2017). Development of this compound analysis kit and its application to collagen quantification. Analytical Biochemistry, 534, 71-77. [Link]

- Reddy, G. K., & Enwemeka, C. S. (2016). Innovative and Rapid Procedure for this compound Determination in Meat-Based Foods. Methods in Molecular Biology, 1379, 281-287. [Link]

- de Jong, L., et al. (2019). Identification of this compound at the Xaa Position in Collagen by Mass Spectrometry. Proteomes, 7(2), 19. [Link]

- McNeill, L. A., et al. (2005). Hypoxia-inducible factor prolyl hydroxylase 2 has a high affinity for ferrous iron and 2-oxoglutarate. Molecular bioSystems, 1(4), 321-324. [Link]

- Cockman, M. E., et al. (2019). Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates. Wellcome open research, 4, 11. [Link]

- ResearchGate. (n.d.). Figure 3. Collagen prolyl hydroxylation. Prolyl (P) 4-hydroxylation at... [Image].

- McNeill, L. A., et al. (2005). Hypoxia-inducible factor prolyl hydroxylase 2 has a high affinity for ferrous iron and 2-oxoglutarate. Molecular BioSystems, 1(4), 321-324. [Link]

- Scotti, J. S., et al. (2014). Post-translational hydroxylation by 2OG/Fe(II)-dependent oxygenases as a novel regulatory mechanism in bacteria. Frontiers in Microbiology, 5, 349. [Link]

- Kos, I., et al. (2017). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical Biochemistry, 530, 57-64. [Link]

- Chowdhury, R., et al. (2016). Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. ACS Chemical Biology, 11(11), 3187-3196. [Link]

- ResearchGate. (n.d.). Summary of PHD activity assays. [Table].

Sources

- 1. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 2. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Post-translational hydroxylation by 2OG/Fe(II)-dependent oxygenases as a novel regulatory mechanism in bacteria [frontiersin.org]

- 7. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. proteopedia.org [proteopedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Oxoglutarate regulates binding of hydroxylated hypoxia-inducible factor to prolyl hydroxylase domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hypoxia-inducible factor prolyl hydroxylase 2 has a high affinity for ferrous iron and 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. earthwormexpress.com [earthwormexpress.com]

- 20. Determination of this compound in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of this compound at the Xaa Position in Collagen by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrated survival and repair responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Hydroxyproline in Extracellular Matrix Integrity and Disease: A Technical Guide

Abstract

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Central to the integrity of the ECM is collagen, the most abundant protein in mammals. The stability of the collagen triple helix, and by extension the mechanical properties of tissues, is critically dependent on the post-translational hydroxylation of proline residues to form 4-hydroxyproline (Hyp). This technical guide provides an in-depth exploration of the pivotal function of this compound in ECM structure. We will delve into the enzymatic machinery responsible for its synthesis, the biophysical principles governing its stabilizing effect on collagen, its broader implications for ECM assembly and cell-matrix interactions, and its involvement in pathological states, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Extracellular Matrix and the Primacy of Collagen

The extracellular matrix is a complex assembly of proteins and polysaccharides, including collagens, elastin, fibronectin, laminins, and proteoglycans, that forms the architectural framework of tissues.[1][2][3] This matrix is not merely a passive scaffold but actively participates in regulating cell behavior, including adhesion, migration, proliferation, and differentiation, through intricate signaling pathways.[1][4]

Collagen is the principal structural protein of the ECM, providing tensile strength and resilience to tissues such as skin, bone, tendons, and cartilage.[5][6] The fundamental structural unit of collagen is a triple helix formed by three polypeptide chains, known as alpha chains.[7][8] The unique repeating amino acid sequence of these chains, most commonly Gly-Pro-X or Gly-X-Hyp (where X can be any amino acid), is a prerequisite for the formation of this stable triple-helical structure.[5]

The Synthesis of this compound: A Critical Post-Translational Modification

The incorporation of this compound into collagen is not a direct result of translation but occurs as a post-translational modification within the lumen of the endoplasmic reticulum.[9][10] This crucial step is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs).[11][12]

The Prolyl 4-Hydroxylase Enzymatic Reaction

Collagen prolyl 4-hydroxylases (C-P4Hs) are dioxygenases that require Fe²⁺, 2-oxoglutarate, molecular oxygen (O₂), and ascorbate (Vitamin C) as co-factors to catalyze the hydroxylation of specific proline residues in procollagen chains.[12][13] In this reaction, one atom of oxygen is incorporated into the proline residue, while the other is incorporated into 2-oxoglutarate, leading to its decarboxylation to succinate. Ascorbate is essential for reducing the Fe³⁺ back to its active Fe²⁺ state.[5]

Vertebrates possess three main C-P4H isoenzymes, which are α₂β₂ tetramers.[12][13] Recent studies have revealed that these isoenzymes exhibit substrate specificity, with C-P4H-I primarily targeting prolines preceded by amino acids with positively charged or polar uncharged side chains, while C-P4H-II acts on triplets with negatively charged residues like glutamate or aspartate in the X-position.[14] This specificity underscores the necessity of multiple isoenzymes for the complete hydroxylation of different collagen types.[14]

The Structural Role of this compound in Collagen Stability

The presence of this compound in the Yaa position of the Gly-Xaa-Yaa triplet is fundamental to the thermal stability of the collagen triple helix at physiological temperatures.[12][15] Non-hydroxylated procollagen chains fail to form stable triple helices, highlighting the indispensability of this modification.[12]

Mechanism of Stabilization

The stabilizing effect of this compound is attributed to a combination of stereoelectronic effects and the formation of a highly ordered hydration structure.[16][17] The hydroxyl group of Hyp induces a specific puckering of the proline ring, which favors the helical twist of the polypeptide chain.[17] Furthermore, water molecules can form hydrogen-bonded bridges with the hydroxyl group of this compound, contributing to the overall stability of the triple helix.[16] Differential scanning calorimetry studies on collagen model peptides have shown that the enhanced stability of (Pro-Hyp-Gly)₁₀ is primarily due to a favorable enthalpy term, consistent with increased hydration.[16][18]

Impact on Extracellular Matrix Assembly

The stability conferred by this compound is a prerequisite for the subsequent steps in collagen biosynthesis, including the secretion of procollagen molecules into the extracellular space.[9] Once outside the cell, procollagen is processed into tropocollagen, which then self-assembles into highly organized collagen fibrils.[19][20] The proper folding and stability of the triple helix, ensured by this compound, are critical for this hierarchical assembly into functional ECM structures.[21]

Pathophysiological Implications of Aberrant Prolyl Hydroxylation

Given the central role of this compound in collagen stability, dysregulation of its synthesis has profound consequences for tissue integrity and is implicated in several diseases.

Scurvy: The Consequence of Vitamin C Deficiency

Scurvy, a disease caused by a deficiency in Vitamin C (ascorbate), classically illustrates the importance of prolyl hydroxylation.[5] Without ascorbate, prolyl 4-hydroxylase cannot function efficiently, leading to the synthesis of under-hydroxylated and unstable collagen. This results in weakened connective tissues, manifesting as symptoms like bleeding gums, poor wound healing, and impaired bone growth.[5]

Fibrosis: The Result of Excessive Collagen Deposition

Fibrotic diseases, such as liver cirrhosis and pulmonary fibrosis, are characterized by the excessive accumulation of ECM components, particularly collagen.[11] In these conditions, there is an upregulation of prolyl 4-hydroxylase activity, leading to increased collagen synthesis and deposition, which disrupts normal tissue architecture and function.[11][12] Consequently, inhibitors of prolyl 4-hydroxylases are being investigated as potential anti-fibrotic therapies.[12][13]

Genetic Disorders

Mutations in the genes encoding the subunits of prolyl 4-hydroxylases can lead to rare connective tissue disorders. For instance, mutations in P4HA1 have been associated with a condition characterized by reduced collagen P4H activity and decreased thermal stability of collagen.[15] Similarly, mutations in P4HA2 have been linked to nonsyndromic high myopia.[15] Mutations in the gene encoding prolyl 3-hydroxylase 1 (LEPRE1) cause a severe recessive bone disorder resembling osteogenesis imperfecta, highlighting the importance of another form of proline hydroxylation.[22]

Therapeutic Targeting of Prolyl Hydroxylases

The critical role of prolyl 4-hydroxylases in both physiological and pathological processes has made them attractive targets for drug development.

Prolyl Hydroxylase Inhibitors in Fibrosis

As mentioned, inhibitors of C-P4Hs are being explored for their potential to reduce the excessive collagen accumulation seen in fibrotic diseases.[12][13] By limiting the formation of stable collagen, these inhibitors aim to attenuate the progression of fibrosis.

HIF Prolyl Hydroxylase Inhibitors

Another class of prolyl hydroxylases, the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), regulate the stability of HIF, a key transcription factor in the cellular response to hypoxia.[23][24] Inhibitors of HIF-PHDs stabilize HIF, leading to the expression of genes involved in erythropoiesis and angiogenesis.[25][26] Several HIF-PHI drugs, such as Roxadustat, have been approved for the treatment of anemia associated with chronic kidney disease.[25][27][28] While these inhibitors primarily target HIF-PHDs, their development has provided valuable insights into the design of selective prolyl hydroxylase inhibitors.[23]

Methodologies for the Analysis of this compound

Accurate quantification of this compound is essential for assessing collagen content in tissues and for research in collagen-related diseases.

Colorimetric Assay

A widely used method for this compound determination is a colorimetric assay. This technique involves the acid hydrolysis of a sample to release free amino acids, followed by the oxidation of this compound. The oxidized product then reacts with 4-(Dimethylamino)benzaldehyde (DMAB) to produce a colored compound that can be measured spectrophotometrically.[29]

Experimental Protocol: Colorimetric Quantification of this compound

-

Sample Hydrolysis:

-

Homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.

-

Add 100 µL of concentrated hydrochloric acid (~12 M).

-

Seal the vial tightly and hydrolyze at 120°C for 3 hours.[29]

-

After cooling, centrifuge the hydrolysate to pellet any debris.

-

-

Oxidation:

-

Transfer a known volume of the supernatant (e.g., 10-50 µL) to a 96-well plate.

-

Prepare a standard curve using a this compound standard.

-

Evaporate all samples and standards to dryness.

-

Add Chloramine T/Oxidation buffer mixture to each well and incubate at room temperature.

-

-

Color Development and Detection:

-

Add DMAB reagent to each well and incubate at 60°C for 90 minutes.

-

Measure the absorbance at 560 nm using a spectrophotometric plate reader.[29]

-

Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

-

Chromatographic Methods

High-performance liquid chromatography (HPLC) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) offer more sensitive and specific quantification of this compound.[30][31] These methods are particularly useful for complex biological samples. Microwave-assisted acid hydrolysis can be employed to significantly reduce the sample preparation time.[32][33]

| Method | Principle | Advantages | Disadvantages |

| Colorimetric Assay | Oxidation of Hyp followed by reaction with DMAB.[29] | Simple, cost-effective, suitable for high-throughput screening. | Can be prone to interference from other substances. |

| HPLC | Separation of amino acids by chromatography followed by detection. | High sensitivity and specificity. | Requires specialized equipment and can be more time-consuming. |

| HPAEC-PAD | Anion-exchange separation with electrochemical detection.[30][31] | Direct detection without derivatization, high sensitivity. | Requires specialized instrumentation. |

Conclusion and Future Directions

This compound is an indispensable amino acid for the structural integrity of the extracellular matrix. Its synthesis via prolyl 4-hydroxylases and its subsequent role in stabilizing the collagen triple helix are fundamental processes for tissue development and homeostasis. Dysregulation of prolyl hydroxylation is a hallmark of numerous diseases, making the enzymes involved promising therapeutic targets. Future research will likely focus on developing more specific inhibitors for different prolyl hydroxylase isoenzymes to minimize off-target effects and on further elucidating the complex interplay between prolyl hydroxylation and cellular signaling in both health and disease. A deeper understanding of the molecular mechanisms governed by this compound will undoubtedly pave the way for novel therapeutic strategies for a wide range of fibrotic and other connective tissue disorders.

References

- Collagen - Wikipedia. [URL: https://en.wikipedia.org/wiki/Collagen]

- Gorres, G. W., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 106-124. [URL: https://www.tandfonline.com/doi/full/10.3109/10409231003627183]

- Myllyharju, J. (2003). Prolyl 4-hydroxylases, the key enzymes of collagen biosynthesis.

- Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen.

- Kaelin, W. G., Jr., & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase family. Molecular Cell, 30(4), 393-402.

- Bella, J., Eaton, M., Brodsky, B., & Berman, H. M. (1994). Crystal and molecular structure of a collagen-like peptide at 1.9 A resolution. Science, 266(5182), 75-81.

- Kivirikko, K. I., & Myllyharju, J. (1998). Prolyl 4-hydroxylases and their protein disulfide isomerase subunit.

- Myllyharju, J., & Kivirikko, K. I. (2004). Collagens, modifying enzymes and their mutations in humans, flies and worms. Trends in Genetics, 20(1), 33-43.

- Chen, N., Hao, C., Liu, B. C., Lin, H., Wang, C., Xing, C., ... & Nangaku, M. (2019). Roxadustat for anemia in patients with kidney disease not receiving dialysis. New England Journal of Medicine, 381(11), 1001-1010.

- Kadler, K. E., Holmes, D. F., Trotter, J. A., & Chapman, J. A. (1996). Collagen fibril formation. Biochemical Journal, 316(Pt 1), 1-11.

- Prockop, D. J., & Kivirikko, K. I. (1995). Collagens: molecular biology, diseases, and potentials for therapy. Annual Review of Biochemistry, 64, 403-434.

- Kivirikko, K. I., & Pihlajaniemi, T. (1998). Collagen hydroxylases and the protein disulfide isomerase subunit of prolyl 4-hydroxylases. Advances in Enzymology and Related Areas of Molecular Biology, 72, 325-398.

- Hynes, R. O. (2009). The extracellular matrix: not just pretty fibrils. Science, 326(5957), 1216-1219.

- Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry, 78, 929-958.

- Frantz, C., Stewart, K. M., & Weaver, V. M. (2010). The extracellular matrix at a glance. Journal of Cell Science, 123(Pt 24), 4195-4200.

- Rozario, T., & DeSimone, D. W. (2010). The extracellular matrix in development and morphogenesis: a dynamic view. Developmental Biology, 341(1), 126-140.

- Frieze, A., & Freiberger, D. J. (2021). Scurvy. In StatPearls [Internet].

- Ricard-Blum, S. (2011). The collagen family. Cold Spring Harbor Perspectives in Biology, 3(1), a004978.

- Messia, M. C., & Marconi, E. (2012). Innovative and rapid procedure for this compound determination in meat-based foods. Methods in Molecular Biology, 828, 281-289. [URL: https://link.springer.com/protocol/10.1007/978-1-61779-445-2_22]

- Theocharis, A. D., Skandalis, S. S., Gialeli, C., & Karamanos, N. K. (2016). Extracellular matrix structure. Advanced Drug Delivery Reviews, 97, 4-27.

- Ghimire, S., Latorre, M., Gorres, K. L., Uitto, J., & Kivirikko, K. I. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. Journal of Biological Chemistry, 299(8), 105021. [URL: https://www.jbc.org/article/S0021-9258(23)02081-6/fulltext]

- Salo, A. M., & Myllyharju, J. (2021). Prolyl and lysyl hydroxylases in collagen synthesis. Experimental and Molecular Medicine, 53(2), 257-266.

- Cabral, W. A., Barnes, A. M., & Marini, J. C. (2007). Prolyl 3-hydroxylase 1 deficiency causes a recessive metabolic bone disorder resembling lethal/severe osteogenesis imperfecta.

- Brodsky, B., & Persikov, A. V. (2005). Molecular structure of the collagen triple helix. Advances in Protein Chemistry, 70, 301-339.

- Dhillon, S. (2020). Roxadustat: First Approval. Drugs, 80(11), 1131-1136.

- Barnes, A. M., & Cabral, W. A. (2006). A new form of recessive osteogenesis imperfecta caused by a mutation in the gene for cartilage-associated protein. New England Journal of Medicine, 355(26), 2757-2764.

- Maxwell, P. H., Wiesener, M. S., Chang, G. W., Clifford, S. C., Vaux, E. C., Cockman, M. E., ... & Ratcliffe, P. J. (1999). The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis.

- Friedman, S. L. (2008). Hepatic stellate cells: protean, multifunctional, and enigmatic cells of the liver. Physiological Reviews, 88(1), 125-172.

- Lareu, R. R., Arsianto, E., Raghunath, M., & Chronopoulos, A. (2021). The role of hydroxyproline in the metabolism of cancer cells. Frontiers in Oncology, 11, 705808.

- Volpi, N. (2009). High-performance anion-exchange chromatography with pulsed amperometric detection for the analysis of glycosaminoglycans and their constituent monosaccharides and disaccharides.

- Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408.

- Ramshaw, J. A., Shah, N. K., & Brodsky, B. (1998). Gly-X-Y tripeptide frequencies in collagen: a context for host-guest studies. Journal of Structural Biology, 122(1-2), 86-91.

- Li, P., & Wu, G. (2018). Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth. Amino Acids, 50(1), 29-38.

- Haase, V. H. (2013). The VHL/HIF oxygen-sensing system and its role in renal disease. Journal of the American Society of Nephrology, 24(9), 1377-1382.

- Messia, M. C., Candigliota, T., & Marconi, E. (2006). A rapid method for this compound determination in meat products. Food Chemistry, 98(4), 756-760.

- AOAC International. (2000). Official Methods of Analysis (17th ed.).

- Kivirikko, K. I., & Prockop, D. J. (1967). Enzymatic hydroxylation of proline and lysine in protocollagen.

- Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 106-124.

- Cabral, W. A., et al. (2007). Prolyl 3-hydroxylase 1 deficiency causes a recessive metabolic bone disorder resembling lethal/severe osteogenesis imperfecta.

- Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino Acids, 53(9), 1333-1350.

- Sigma-Aldrich. (n.d.). Hydroxyproline Assay Kit (MAK008) Protocol. [URL: https://www.sigmaaldrich.

- Adams, E., & Frank, L. (1980). Metabolism of proline and the hydroxyprolines. Annual Review of Biochemistry, 49, 1005-1061.

- Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). The role of proline hydroxylation in the stability of the collagen triple helix. Journal of Molecular Biology, 307(2), 459-467.

- Wikipedia. (n.d.). Hydroxyproline. [URL: https://en.wikipedia.org/wiki/Hydroxyproline]

- Gabr, S. (2019). Hydroxyproline as a Biomarker in Liver Disease.

- Spangenberg, S. H., et al. (2022). Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux. Cell Reports, 39(13), 111005.

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. The extracellular matrix: Structure, composition, age-related differences, tools for analysis and applications for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular matrix - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Collagen - Wikipedia [en.wikipedia.org]

- 6. Extracellular matrix: Structure and functions | Abcam [abcam.co.jp]

- 7. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 8. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7. Post-translational Modification and Collagen Biosynthesis - SimpleMed - Learning Medicine, Simplified [simplemed.co.uk]

- 11. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Different effects of this compound and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prolyl 3-hydroxylase 1 deficiency causes a recessive metabolic bone disorder resembling lethal/severe osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 25. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 26. mdpi.com [mdpi.com]

- 27. The prolyl hydroxylase inhibitor roxadustat: Paradigm in drug discovery and prospects for clinical application beyond anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 30. Innovative and rapid procedure for this compound determination in meat-based foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. earthwormexpress.com [earthwormexpress.com]

- 32. researchgate.net [researchgate.net]

- 33. Innovative and Rapid Procedure for this compound Determination in Meat-Based Foods | Springer Nature Experiments [experiments.springernature.com]

Biosynthesis pathway of 4-Hydroxyproline in mammalian cells.

An In-depth Technical Guide to the Biosynthesis of 4-Hydroxyproline in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-Hyp) is a non-proteinogenic amino acid critical for the structural integrity of collagen, the most abundant protein in mammals. Its biosynthesis is a post-translational modification, catalyzed by a family of enzymes known as prolyl-4-hydroxylases (P4Hs). This guide provides a comprehensive overview of the 4-Hyp biosynthesis pathway in mammalian cells, detailing the enzymatic machinery, co-factors, cellular localization, and regulatory mechanisms. We will delve into the critical role of hypoxia in regulating this pathway and provide detailed protocols for key experimental assays relevant to its study. This document is intended to serve as a foundational resource for researchers and drug development professionals targeting collagen metabolism and related pathologies.

Introduction: The Significance of this compound

This compound is a hallmark of collagen, comprising up to 13.5% of its amino acid residues. The hydroxylation of specific proline residues within the collagen polypeptide chain is an absolute requirement for the formation of the stable triple-helical structure of collagen at physiological temperatures. The hydroxyl groups of 4-Hyp form crucial hydrogen bonds that stabilize the collagen triple helix, and failure of this modification leads to the production of unstable, non-functional collagen, resulting in diseases such as scurvy. Beyond its structural role in collagen, 4-Hyp is also found in other proteins, including elastin, and plays a role in signaling pathways, notably in the regulation of the Hypoxia-Inducible Factor (HIF).

The Core Biosynthetic Pathway

The synthesis of this compound is not a de novo process but rather a post-translational modification that occurs after proline has been incorporated into a polypeptide chain.

Cellular Location: The hydroxylation of prolyl residues occurs within the lumen of the endoplasmic reticulum (ER).

Substrate: The substrate for this reaction is a proline residue located in the Y-position of a Gly-X-Y triplet in a procollagen chain.

Enzymes: The reaction is catalyzed by prolyl-4-hydroxylases (P4Hs). In mammals, the primary enzyme responsible for collagen hydroxylation is a tetramer (α₂β₂) composed of two α-subunits and two β-subunits. The β-subunit is the multifunctional enzyme protein disulfide isomerase (PDI). There are three known isoforms of the catalytic α-subunit (P4HA1, P4HA2, and P4HA3).

Co-factors and Reaction Mechanism: The P4H enzyme belongs to the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases. The catalytic cycle requires:

-

Fe(II): As the central catalytic metal ion.

-

2-Oxoglutarate (α-ketoglutarate): As a co-substrate.

-

O₂: As the source of the hydroxyl group oxygen.

-

Ascorbate (Vitamin C): While not directly participating in every catalytic cycle, ascorbate is essential for reducing the Fe(III) back to its active Fe(II) state if the enzyme undergoes an uncoupled reaction cycle, thereby preventing enzyme inactivation.

During the reaction, 2-oxoglutarate is decarboxylated to succinate, and one atom of the O₂ molecule is incorporated into the proline residue as a hydroxyl group, while the other is incorporated into succinate.

Caption: The biosynthesis of this compound in the ER.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated, primarily by the availability of its substrates and co-factors, and most notably by cellular oxygen levels.

Hypoxic Regulation

The P4H enzymes are highly sensitive to oxygen concentration, a feature that is central to cellular oxygen sensing. Under hypoxic (low oxygen) conditions, the activity of P4Hs is reduced. This has profound implications for the stability of the Hypoxia-Inducible Factor (HIF).

HIF is a transcription factor that plays a pivotal role in the cellular response to hypoxia. It consists of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normoxic (normal oxygen) conditions, specific prolyl residues in the oxygen-dependent degradation domain (ODD) of HIF-α are hydroxylated by a different set of prolyl hydroxylases, known as HIF prolyl hydroxylases (PHDs or EGLNs). This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent proteasomal degradation.

Under hypoxic conditions, the PHDs are inactive due to the lack of their substrate, O₂. Consequently, HIF-α is not hydroxylated, escapes degradation, and translocates to the nucleus. In the nucleus, it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Caption: Regulation of HIF-1α stability by prolyl hydroxylation.

Experimental Protocols

Assay for Prolyl-4-Hydroxylase Activity

This protocol is based on the hydroxylation of a synthetic peptide substrate and the subsequent quantification of the this compound produced.

Materials:

-

P4H enzyme source (e.g., purified recombinant enzyme or cell lysate)

-

Synthetic peptide substrate (e.g., (Pro-Pro-Gly)₁₀)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

FeSO₄

-

2-Oxoglutarate

-

Ascorbic acid

-

Catalase

-

Dithiothreitol (DTT)

-

6 M HCl

-

Chloramine-T solution

-

p-Dimethylaminobenzaldehyde (DMAB) solution

-

Perchloric acid

-

Sodium acetate

-

Toluene

-

96-well microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, FeSO₄ (10 µM), 2-oxoglutarate (1 mM), ascorbic acid (1 mM), catalase (10 µg/ml), and DTT (1 mM).

-

Enzyme Reaction: Add the P4H enzyme source and the synthetic peptide substrate (0.5 mg/ml) to the reaction mixture. Incubate at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of 12 M HCl to a final concentration of 6 M.

-

Hydrolysis: Hydrolyze the peptide by heating at 110°C for 24 hours.

-

Neutralization and Colorimetric Assay:

-

Neutralize the hydrolysate.

-

Add Chloramine-T solution and incubate at room temperature for 25 minutes.

-

Add DMAB solution and incubate at 60°C for 15 minutes.

-

Measure the absorbance at 560 nm.

-

-

Standard Curve: Generate a standard curve using known concentrations of this compound.

-

Calculation: Determine the amount of this compound produced in the enzymatic reaction by comparing the absorbance to the standard curve.

Quantification of this compound by Mass Spectrometry

This method offers high sensitivity and specificity for the quantification of this compound in biological samples.

Materials:

-

Biological sample (e.g., tissue hydrolysate, cell lysate)

-